4-Carboxymethyl-3-methyl-piperazine-1-carboxylic acid benzyl ester
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Overview
Description
4-Carboxymethyl-3-methyl-piperazine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxymethyl-3-methyl-piperazine-1-carboxylic acid benzyl ester typically involves the reaction of 3-methylpiperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Carboxymethyl-3-methyl-piperazine-1-carboxylic acid benzyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the benzyl ester group.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-Carboxymethyl-3-methyl-piperazine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound can be used to study the biological activity of piperazine derivatives, including their potential as enzyme inhibitors or receptor ligands.
Medicine: Piperazine derivatives have been investigated for their potential therapeutic applications, including as antipsychotic agents and anti-inflammatory drugs.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Carboxymethyl-3-methyl-piperazine-1-carboxylic acid benzyl ester depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the piperazine ring allows for interactions with various molecular targets, while the carboxymethyl and benzyl ester groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Carboxymethyl-3-methyl-piperazine-1-carboxylic acid: Lacks the benzyl ester group, which may affect its chemical reactivity and biological activity.
3-Methyl-piperazine-1-carboxylic acid benzyl ester: Lacks the carboxymethyl group, which can influence its solubility and reactivity.
4-Carboxymethyl-piperazine-1-carboxylic acid benzyl ester: Lacks the methyl group, which can affect its steric properties and reactivity.
Uniqueness
4-Carboxymethyl-3-methyl-piperazine-1-carboxylic acid benzyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(2-methyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-12-9-17(8-7-16(12)10-14(18)19)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTRJIAGZKUIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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